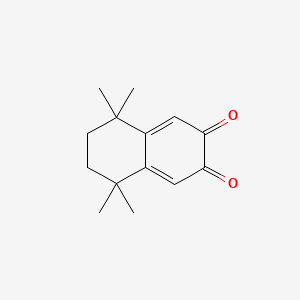

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione

Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: is an organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure

Properties

CAS No. |

116393-12-5 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2,3-dione |

InChI |

InChI=1S/C14H18O2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3 |

InChI Key |

XWCYUORBCXADRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C2=CC(=O)C(=O)C=C21)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione can be achieved through a one-step procedure. This involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt (potassium nitrosodisulfonate) as the oxidizing agent . The reaction is typically carried out in an aqueous medium at room temperature, yielding the desired quinone in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale quinone synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

Reduction: It can be reduced back to its corresponding diol, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, using reducing agents like sodium borohydride.

Substitution: The methyl groups on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Frémy’s salt, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Higher oxidation state quinones.

Reduction: Corresponding diols.

Substitution: Functionalized naphthalene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a photoinitiator in polymer chemistry due to its ability to generate free radicals upon exposure to light . This property makes it valuable in the synthesis of various polymers and copolymers.

Biology and Medicine: Quinones, in general, are studied for their potential biological activities, including anticancer and antimicrobial properties. The specific applications of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione in biology and medicine are still under investigation.

Industry: In the industrial sector, the compound’s photoinitiating properties are harnessed in the production of coatings, adhesives, and inks. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione as a photoinitiator involves the absorption of light energy, leading to the formation of excited states. These excited states can then undergo homolytic cleavage to generate free radicals, which initiate polymerization reactions . The molecular targets and pathways involved in its biological activities are not fully elucidated but are believed to involve redox cycling and interaction with cellular macromolecules.

Comparison with Similar Compounds

3,5-Di-tert-butyl-o-benzoquinone: Another quinone with similar photoinitiating properties.

2,3,5,6-Tetramethyl-1,4-benzoquinone: A structurally related compound with different substitution patterns.

Uniqueness: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione is unique due to its specific tetramethyl substitution, which enhances its stability and reactivity as a photoinitiator. This makes it particularly valuable in applications requiring efficient and controlled radical generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.